The Strategic Advantage of Gem-Difluorination: A Technical Guide to (3,3-Difluorocyclopentyl)methanol
The Strategic Advantage of Gem-Difluorination: A Technical Guide to (3,3-Difluorocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties.[1] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing its therapeutic profile.[1][2][3] Among the diverse array of fluorinated motifs, the gem-difluoroalicyclic scaffold has garnered significant attention. This guide provides an in-depth technical overview of (3,3-Difluorocyclopentyl)methanol (CAS Number: 883731-63-3), a valuable building block that exemplifies the strategic advantages of gem-difluorination in drug design.
Physicochemical Properties of (3,3-Difluorocyclopentyl)methanol
(3,3-Difluorocyclopentyl)methanol is a fluorinated building block available for research and development purposes.[4][5] Its core structure features a cyclopentyl ring with a gem-difluoro substitution at the 3-position and a hydroxymethyl group. This combination of features imparts unique properties that are highly sought after in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 883731-63-3 | [4][6] |
| Molecular Formula | C₆H₁₀F₂O | [4][6] |
| Molecular Weight | 136.14 g/mol | [4][6] |
| Appearance | Colorless liquid or crystalline solid (predicted) | |
| Purity | Typically ≥95% | [4][5] |
| Storage | Inert atmosphere, 2-8°C | [6] |
The Strategic Value of the 3,3-Difluorocyclopentyl Moiety
The incorporation of the 3,3-difluorocyclopentyl motif into drug candidates is a strategic approach to enhance their pharmacological profiles.[7] The rationale behind its utility is multi-faceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation.[1][8] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.[1][8]
-
Conformational Rigidity: The cyclopentane ring is more conformationally restricted than an acyclic alkyl chain. The gem-difluoro substitution further influences the ring's pucker, which can be exploited to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.[1]
-
Bioisosterism: The difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group.[1][8] This substitution can improve interactions with biological targets and enhance stability.
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the pKa of neighboring functional groups, such as an amine, which influences binding interactions with target proteins.[8] It also modifies the molecule's lipophilicity, affecting cell permeability and overall pharmacokinetic properties.[8]
Caption: Key advantages of incorporating the 3,3-difluorocyclopentyl moiety in drug design.
Synthesis of (3,3-Difluorocyclopentyl)methanol: A Plausible Approach
While detailed experimental protocols for the synthesis of (3,3-Difluorocyclopentyl)methanol are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions for related compounds like 3,3-difluorocyclopentanamine and 3,3-difluorocyclopentanecarboxylic acid.[7][9][10][11]
A logical synthetic pathway would commence with a commercially available cyclopentanone derivative, with key steps involving the introduction of the gem-difluoro moiety, followed by transformations to introduce the hydroxymethyl group. A highly probable route involves the reduction of a 3,3-difluorocyclopentanecarboxylic acid derivative.
Caption: A proposed synthetic route to (3,3-Difluorocyclopentyl)methanol.
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a scientifically informed, hypothetical procedure for the synthesis of (3,3-Difluorocyclopentyl)methanol, based on the synthesis of its carboxylic acid precursor.
Step 1: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid
This intermediate can be synthesized from 3-oxocyclopentanecarboxylic acid through fluorination of the corresponding ester, followed by hydrolysis. A more direct approach may involve the fluorination of cyclopentanone followed by subsequent functional group manipulations to introduce the carboxylic acid.
Step 2: Reduction of 3,3-Difluorocyclopentanecarboxylic Acid to (3,3-Difluorocyclopentyl)methanol
-
Materials:
-
3,3-Difluorocyclopentanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,3-difluorocyclopentanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,3-Difluorocyclopentyl)methanol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Spectroscopic Characterization
While specific, publicly available spectra for (3,3-Difluorocyclopentyl)methanol are limited, its structure allows for the prediction of its key spectroscopic features. Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from suppliers upon request.[5][6]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated NMR spectral data for (3,3-Difluorocyclopentyl)methanol, based on its chemical structure and known chemical shifts for similar moieties.
Table: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂OH (methylene protons) | 3.5 - 3.7 | Doublet | 2H |
| Cyclopentyl ring protons | 1.6 - 2.5 | Multiplets | 7H |
| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H |
Table: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -CH₂OH (methylene carbon) | ~65 | Singlet |
| -CF₂- (difluorinated carbon) | 120 - 125 | Triplet |
| Cyclopentyl ring carbons | 25 - 45 | Singlets and Triplets |
Infrared (IR) Spectroscopy
The IR spectrum of (3,3-Difluorocyclopentyl)methanol is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclopentyl ring and methylene group.
-
C-F stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region, characteristic of the C-F bonds.
-
C-O stretch: An absorption band in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.
Mass Spectrometry (MS)
In a mass spectrum (e.g., by electron ionization), the molecular ion peak [M]⁺ would be expected at m/z = 136. Common fragmentation patterns would likely involve the loss of a water molecule [M-H₂O]⁺, a hydroxymethyl radical [M-CH₂OH]⁺, or fluorine-containing fragments.
Applications in Drug Discovery
The 3,3-difluorocyclopentyl scaffold is a valuable component in the design of novel therapeutic agents, particularly in the development of kinase and viral inhibitors.
-
Kinase Inhibitors: The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into a series of potent and selective TYK2 (Tyrosine Kinase 2) inhibitors.[1] The cyclopentyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.[1] Selective inhibition of TYK2 over other JAK family members is a key goal to minimize potential side effects.[1]
-
Antiviral Agents: A promising application for derivatives of the 3,3-difluorocyclopentyl core is in the design of novel inhibitors of viral neuraminidase, a crucial enzyme for the release of progeny virions from infected cells, particularly in the influenza virus.[8] The cyclopentane ring is a known scaffold in some neuraminidase inhibitors, and functionalization of this core with moieties that mimic the natural substrate can lead to potent and selective inhibitors.[8]
Safety and Handling
For research and development use only. Not for human or other use.[5] As with all fluorinated organic compounds, (3,3-Difluorocyclopentyl)methanol should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[12] Avoid contact with skin and eyes, and do not inhale vapors.[12] In case of contact, wash the affected area thoroughly with water.[12] Store in a tightly sealed container in a cool, dry place.[12]
Conclusion
(3,3-Difluorocyclopentyl)methanol is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluoro group on a conformationally restricted cyclopentyl ring, can be leveraged to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of the 3,3-difluorocyclopentyl scaffold in the development of selective kinase and potentially viral inhibitors highlights its significant potential for addressing challenging biological targets. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists in the field of drug discovery.
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